molecular formula C9H11NO B6233586 4-methyl-2,3-dihydro-1-benzofuran-5-amine CAS No. 1368293-73-5

4-methyl-2,3-dihydro-1-benzofuran-5-amine

Cat. No.: B6233586
CAS No.: 1368293-73-5
M. Wt: 149.19 g/mol
InChI Key: YEVAAXDPIBKLKS-UHFFFAOYSA-N
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Description

“4-methyl-2,3-dihydro-1-benzofuran-5-amine” is a chemical compound with the empirical formula C9H12BrNO . It is a solid substance and is a part of a class of compounds known as benzofurans . Benzofuran compounds are found in a wide range of natural products and synthetic compounds with various biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies like one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string NC1=CC=C (OC (C)C2)C2=C1 . The InChI key for this compound is SKPVWUMFMBANGY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzofuran derivatives, including “this compound”, have been found to exhibit a wide range of biological activities . For example, some substituted benzofurans have shown significant anticancer activities .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 230.10 . The compound’s InChI code is 1S/C9H11NO.BrH/c1-6-4-7-5-8 (10)2-3-9 (7)11-6;/h2-3,5-6H,4,10H2,1H3;1H .

Mechanism of Action

While the specific mechanism of action for “4-methyl-2,3-dihydro-1-benzofuran-5-amine” is not mentioned in the retrieved papers, benzofuran derivatives are known to exhibit various biological activities. For instance, the 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-2,3-dihydro-1-benzofuran-5-amine involves the conversion of 4-methyl-2,3-dihydro-1-benzofuran to the corresponding nitro compound, followed by reduction to the amine using a suitable reducing agent.", "Starting Materials": [ "4-methyl-2,3-dihydro-1-benzofuran", "Nitric acid", "Sulfuric acid", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Ammonia" ], "Reaction": [ "Step 1: Nitration of 4-methyl-2,3-dihydro-1-benzofuran using nitric acid and sulfuric acid to yield 4-methyl-2,3-dihydro-1-benzofuran-5-nitro", "Step 2: Reduction of 4-methyl-2,3-dihydro-1-benzofuran-5-nitro to 4-methyl-2,3-dihydro-1-benzofuran-5-amine using hydrogen gas and palladium on carbon as a catalyst", "Step 3: Conversion of 4-methyl-2,3-dihydro-1-benzofuran-5-amine to its hydrochloride salt using hydrochloric acid", "Step 4: Neutralization of the hydrochloride salt with sodium hydroxide to obtain the free base of 4-methyl-2,3-dihydro-1-benzofuran-5-amine", "Step 5: Treatment of the free base with ammonia to obtain 4-methyl-2,3-dihydro-1-benzofuran-5-amine" ] }

CAS No.

1368293-73-5

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1-benzofuran-5-amine

InChI

InChI=1S/C9H11NO/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-3H,4-5,10H2,1H3

InChI Key

YEVAAXDPIBKLKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCO2)N

Purity

95

Origin of Product

United States

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